molecular formula C20H24N2O3S B6573354 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenyl)acetamide CAS No. 946300-25-0

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenyl)acetamide

Cat. No.: B6573354
CAS No.: 946300-25-0
M. Wt: 372.5 g/mol
InChI Key: NMHHVDKGZJBLRH-UHFFFAOYSA-N
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Description

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenyl)acetamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a tetrahydroquinoline core, an ethanesulfonyl group, and a 3-methylphenylacetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of 1,2,3,4-tetrahydroquinoline. This core structure is then functionalized with an ethanesulfonyl group at the 1-position and further modified to introduce the 2-(3-methylphenyl)acetamide group.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of quinoline derivatives.

  • Reduction: Production of reduced tetrahydroquinoline derivatives.

  • Substitution: Introduction of various functional groups at different positions on the core structure.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenyl)acetamide is used to study enzyme inhibition and receptor binding. Its interactions with biological targets provide insights into the mechanisms of various biochemical processes.

Medicine: This compound has potential applications in drug development, particularly as a lead compound for the design of new therapeutic agents. Its ability to modulate biological targets makes it a candidate for the treatment of various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenyl)acetamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-[1-(methanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenyl)acetamide

  • N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methylphenyl)acetamide

  • N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methylphenyl)acetamide

Uniqueness: N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenyl)acetamide stands out due to its specific substitution pattern and the presence of the ethanesulfonyl group, which influences its reactivity and biological activity. Compared to similar compounds, it exhibits distinct chemical and biological properties that make it suitable for specific applications.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-3-26(24,25)22-11-5-8-17-9-10-18(14-19(17)22)21-20(23)13-16-7-4-6-15(2)12-16/h4,6-7,9-10,12,14H,3,5,8,11,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHHVDKGZJBLRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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